Potassium palmitate Potassium palmitate
Brand Name: Vulcanchem
CAS No.: 2624-31-9
VCID: VC3754204
InChI: InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1
SMILES: CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Molecular Formula: C16H31KO2
Molecular Weight: 294.51 g/mol

Potassium palmitate

CAS No.: 2624-31-9

Cat. No.: VC3754204

Molecular Formula: C16H31KO2

Molecular Weight: 294.51 g/mol

* For research use only. Not for human or veterinary use.

Potassium palmitate - 2624-31-9

Specification

CAS No. 2624-31-9
Molecular Formula C16H31KO2
Molecular Weight 294.51 g/mol
IUPAC Name potassium;hexadecanoate
Standard InChI InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1
Standard InChI Key MQOCIYICOGDBSG-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)[O-].[K+]

Introduction

Chemical Properties and Structure

Potassium palmitate exhibits specific chemical and physical properties that define its behavior and applications. The compound has the molecular formula C16H31KO2 and a molecular weight of 294.5144 . Its structure consists of a long hydrocarbon chain (16 carbons) with a carboxylate functional group bound to a potassium ion.

Physical and Chemical Characteristics

The compound demonstrates distinctive physical properties important for various applications. The following table presents the key physical and chemical parameters of potassium palmitate:

PropertyValue
CAS Number2624-31-9
Molecular FormulaC16H31KO2
Average Molecular Weight294.5144
Monoisotopic Molecular Weight294.196112097
IUPAC NamePotassium hexadecanoate
Boiling Point340.6°C at 760 mmHg
Flash Point12°C
Hazard SymbolsGHS02, GHS07
Signal WordDanger

These physical properties influence the compound's behavior in different environments and applications .

Structural Representation

The chemical structure of potassium palmitate can be represented in various formats. The InChI identifier is InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1, and its isomeric SMILES notation is [K+].CCCCCCCCCCCCCCCC([O-])=O . These notations provide standardized representations of the molecule's structure that are useful for database searches and computational chemistry.

Classification and Biochemical Context

Potassium palmitate occupies a specific position within biochemical classification systems, which helps understand its properties and behavior in relation to similar compounds.

Chemical Classification

According to established chemical taxonomies, potassium palmitate is categorized as follows:

Classification LevelCategory
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassFatty Acyls
Sub ClassFatty acids and conjugates
Direct ParentLong-chain fatty acids
Molecular FrameworkAliphatic acyclic compounds

This classification places the compound within the broader context of lipid chemistry and biochemistry . Long-chain fatty acids, including potassium palmitate, are characterized by an aliphatic tail containing between 13 and 21 carbon atoms, which influences their physical properties and biological activities.

Relationship to Other Fatty Acid Potassium Compounds

Potassium palmitate belongs to a family of fatty acid potassium salts with varying chain lengths and degrees of saturation. This family includes potassium caprylate (C8K), potassium caprate (C10K), potassium laurate (C12K), potassium myristate (C14K), potassium stearate (C18K), potassium oleate (C18:1K), and potassium linoleate (C18:2K) . The properties of these compounds vary depending on their carbon chain length and degree of unsaturation, creating a spectrum of biological activities and physical characteristics.

Biological Activity and Cytotoxicity Profile

Potassium palmitate demonstrates significant biological activities that make it potentially valuable for various applications, particularly in contrast to conventional synthetic surfactants.

Cytotoxicity Assessment

Research indicates that potassium palmitate exhibits significantly lower cytotoxicity compared to synthetic surfactants such as Sodium Laureth Sulfate (SLES) and Sodium Lauryl Sulfate (SLS). In lactate dehydrogenase (LDH) leakage assays, potassium palmitate (C16K) showed only 105.8% relative leakage compared to untreated controls, while SLES and SLS demonstrated 720.6% and 523.4% relative leakage, respectively . This indicates substantially less cell membrane damage when exposed to potassium palmitate.

Additionally, cell viability assessments using the WST assay showed that BALB/3T3 cells treated with potassium palmitate maintained 104.8% viability relative to untreated controls, whereas cells treated with SLES and SLS demonstrated only 30.1% and 18.1% viability, respectively . These findings suggest potassium palmitate is significantly less harmful to mammalian cells than conventional synthetic surfactants.

Comparison with Other Fatty Acid Potassium Compounds

The following table compares the cytotoxicity profiles of various fatty acid potassium compounds, including potassium palmitate, against synthetic surfactants:

CompoundLDH Leakage (% relative to control)Cell Viability (% relative to control)
Potassium caprylate (C8K)104.1 ± 3.3%114.4 ± 8.7%
Potassium caprate (C10K)100.2 ± 3.3%109.9 ± 12.7%
Potassium laurate (C12K)103.9 ± 3.5%111.5 ± 10.7%
Potassium myristate (C14K)104.9 ± 3.6%111.5 ± 12.0%
Potassium palmitate (C16K)105.8 ± 3.2%104.8 ± 15.4%
Potassium stearate (C18K)111.0 ± 3.3%102.0 ± 10.7%
Potassium oleate (C18:1K)108.9 ± 10.2%102.8 ± 13.4%
Potassium linoleate (C18:2K)107.0 ± 3.2%108.0 ± 10.6%
SLES720.6 ± 45.8%30.1 ± 4.8%
SLS523.4 ± 61.4%18.1 ± 0.6%

This data clearly demonstrates that all tested fatty acid potassium compounds, including potassium palmitate, demonstrate significantly less cytotoxicity compared to synthetic surfactants .

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